8-Amino-1,4-dioxaspirodecane-8-carboxylic acid (CAS 54621-18-0), commonly designated as Aecc, is a highly constrained, spiro-ketal protected unnatural amino acid. In commercial procurement and advanced peptide synthesis, it serves as a critical building block for engineering conformationally rigid cyclic peptides, such as integrin-targeting RGD mimetics. The molecule features a 1,4-dioxaspirodecane core that imparts significant backbone restriction, while the ethylene ketal effectively masks a ketone group at the 4-position of the cyclohexyl ring. This dual-functionality allows it to survive the harsh coupling conditions of Solid-Phase Peptide Synthesis (SPPS) without unwanted cross-reactivity, making it a premium precursor for developing targeted therapeutics, vascularized tissue scaffolds, and functionalized biomaterials [1].
Substituting Aecc with its unprotected analog, 1-amino-4-oxocyclohexanecarboxylic acid, fundamentally compromises SPPS workflows. The exposed ketone in the unprotected variant readily undergoes nucleophilic attack by primary amines during coupling cycles, leading to Schiff base formation, irreversible cross-linking, and severe sequence truncation. Conversely, substituting with the unfunctionalized 1-aminocyclohexanecarboxylic acid (Ach) eliminates the side reactions but deprives the final peptide of a latent conjugation site. Aecc’s ethylene ketal protection ensures near-quantitative coupling yields during chain elongation, while preserving a masked ketone that can be selectively deprotected post-synthesis for high-yield, site-specific conjugation of imaging payloads or therapeutic agents[1].
During standard Fmoc-based SPPS, the presence of an unprotected ketone on an amino acid side chain or ring leads to competitive Schiff base formation with the N-terminus of the elongating peptide. Aecc utilizes an ethylene ketal protecting group that completely masks the ketone, allowing for standard coupling efficiencies exceeding 95%. In direct contrast, utilizing the unprotected 1-amino-4-oxocyclohexanecarboxylic acid results in coupling yields dropping below 50% due to extensive cross-linking and truncation [1].
| Evidence Dimension | SPPS Coupling Yield per Step |
| Target Compound Data | >95% (Aecc, ketal protected) |
| Comparator Or Baseline | <50% (1-amino-4-oxocyclohexanecarboxylic acid, unprotected ketone) |
| Quantified Difference | >45% absolute increase in coupling efficiency per step |
| Conditions | Standard Fmoc-SPPS conditions using standard coupling reagents (e.g., HATU/DIEA) |
High coupling efficiency is mandatory for the cost-effective procurement and scalable manufacturing of high-purity cyclic peptides.
The primary strategic advantage of Aecc over simple cycloaliphatic amino acids like 1-aminocyclohexanecarboxylic acid (Ach) is its latent functional handle. Following peptide assembly and cleavage, the ethylene ketal of Aecc can be removed under acidic conditions to reveal a reactive ketone. This ketone serves as a bioorthogonal handle for oxime ligation, achieving conjugation yields of >85% with aminooxy-functionalized fluorophores or payloads. Ach lacks this handle entirely, resulting in 0% site-specific conjugation capacity at that residue [1].
| Evidence Dimension | Site-Specific Conjugation Yield (Oxime Ligation) |
| Target Compound Data | >85% (Aecc, post-deprotection) |
| Comparator Or Baseline | 0% (1-aminocyclohexanecarboxylic acid, Ach) |
| Quantified Difference | Complete enablement of site-specific conjugation |
| Conditions | Mild acidic deprotection followed by reaction with aminooxy-functionalized payload |
Enables the downstream manufacturing of targeted diagnostic imaging agents and antibody-drug conjugate (ADC) mimics without altering the peptide backbone.
Incorporating highly constrained spiro-cyclic amino acids like Aecc into targeting peptides significantly restricts backbone flexibility, locking the peptide into its biologically active conformation. In the context of integrin αvβ3-targeting RGD peptides, the inclusion of Aecc helps achieve low nanomolar binding affinities (IC50 < 10 nM). Linear RGD sequences or those utilizing highly flexible aliphatic amino acids typically exhibit much weaker affinities (>100 nM) due to a higher entropic penalty upon receptor binding [1].
| Evidence Dimension | Integrin αvβ3 Binding Affinity (IC50) |
| Target Compound Data | <10 nM (Aecc-constrained cyclic RGD peptide) |
| Comparator Or Baseline | >100 nM (Flexible/linear RGD baseline) |
| Quantified Difference | >10-fold improvement in receptor binding affinity |
| Conditions | In vitro integrin αvβ3 competitive binding assay |
Superior binding affinity directly translates to lower required dosages and higher efficacy in targeted therapeutics and diagnostic imaging.
Because Aecc provides a deprotectable ketone handle, it is the ideal precursor for manufacturing cyclic RGD peptides that require post-synthetic conjugation of radiolabels or fluorophores via oxime ligation [1].
Aecc is heavily utilized in the synthesis of engineered peptide ligands designed to increase the attachment of endothelial progenitor cells to biomedical scaffolds, requiring high structural rigidity [2].
Where unprotected cycloaliphatic ketones would cause severe Schiff base cross-linking, Aecc's spiro-ketal protection ensures high-yield, scalable peptide elongation without sequence truncation [1].
Corrosive;Irritant